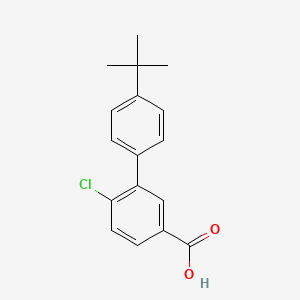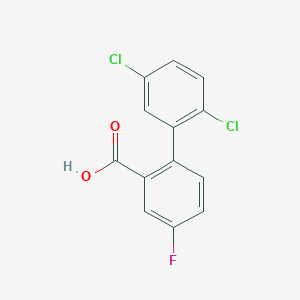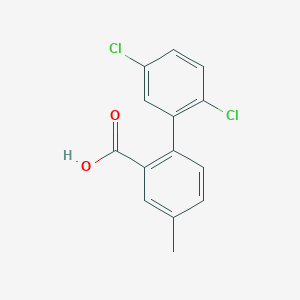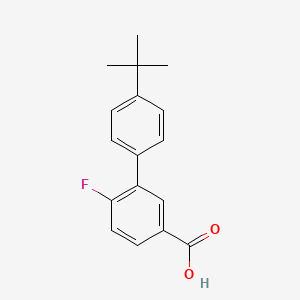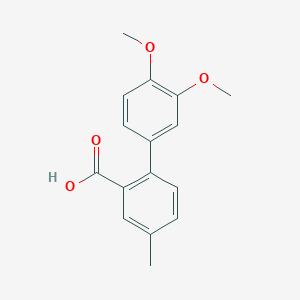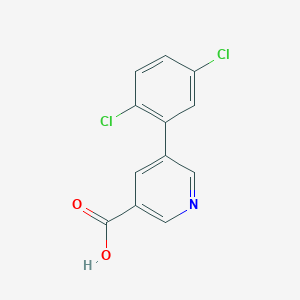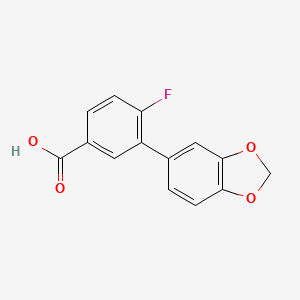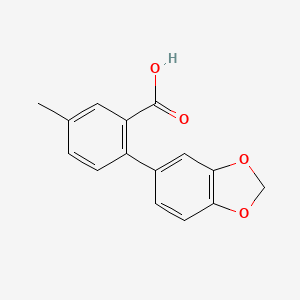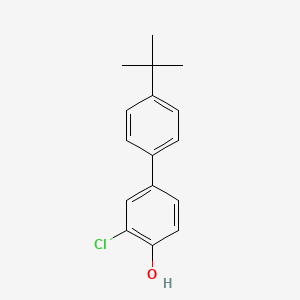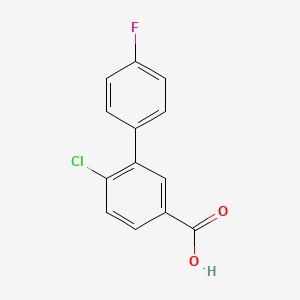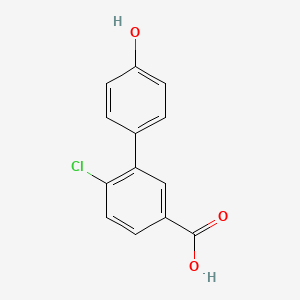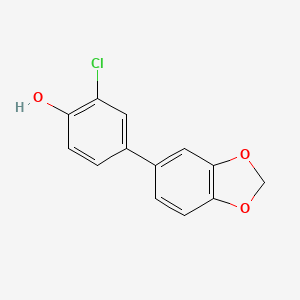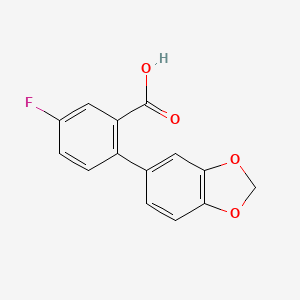
5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% (also known as 5-F-2-MDPB) is a fluorinated derivative of the phenylbenzoic acid family. It has a wide range of applications in synthetic organic chemistry, ranging from the preparation of novel organic compounds to the synthesis of new pharmaceuticals. This compound has recently attracted attention due to its ability to act as a potential therapeutic agent in medical research.
科学研究应用
5-F-2-MDPB has been studied for its potential applications in medical research. It has been shown to possess anti-inflammatory and anti-cancer properties in cell culture studies, and has been used as a potential therapeutic agent for the treatment of a variety of diseases, including diabetes, obesity, and Alzheimer's disease. Additionally, 5-F-2-MDPB has been studied for its potential applications in drug delivery systems, as it can be used to improve the solubility and stability of therapeutic agents.
作用机制
The exact mechanism of action of 5-F-2-MDPB is not yet fully understood. However, it is believed that the compound binds to the cell membrane and alters its structure, allowing for the passage of ions and other molecules. Additionally, 5-F-2-MDPB has been shown to interact with proteins and enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
5-F-2-MDPB has been shown to have a variety of biochemical and physiological effects in cell culture studies, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, the compound has been shown to reduce the expression of pro-inflammatory cytokines and to increase the expression of anti-inflammatory cytokines. Furthermore, 5-F-2-MDPB has been shown to modulate the activity of various enzymes and proteins involved in signal transduction pathways.
实验室实验的优点和局限性
The use of 5-F-2-MDPB in laboratory experiments has several advantages, including its low toxicity and the ability to easily modify its structure for different applications. Additionally, the compound is relatively inexpensive and can be synthesized in large quantities. However, there are some limitations to its use in laboratory experiments, such as the fact that it is not water-soluble and is not easily absorbed by cells.
未来方向
The potential applications of 5-F-2-MDPB are vast, and there are many potential future directions for research. These include further studies into its anti-inflammatory, anti-cancer, and anti-oxidant properties, as well as its potential use as a delivery system for therapeutic agents. Additionally, research into the mechanisms of action of the compound could lead to the development of novel drugs and treatments. Finally, further studies into the biochemical and physiological effects of the compound could lead to a better understanding of its role in signal transduction pathways.
合成方法
5-F-2-MDPB can be synthesized through a variety of methods, including the use of a Grignard reaction or a Friedel-Crafts alkylation. In the Grignard reaction, 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is formed through the reaction of a phenylmagnesium bromide with a 4-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid. In the Friedel-Crafts alkylation, 5-F-2-MDPB is formed through the reaction of a 3-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid with a Grignard reagent.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-9-2-3-10(11(6-9)14(16)17)8-1-4-12-13(5-8)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVVFPCHPJZQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

